methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate
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Overview
Description
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a complex organic compound with a unique structure It features a heptazatricyclo framework, which is a rare and intricate arrangement of atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate typically involves multiple steps. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including cyclization, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Trideca-1,3,5-triene-7,9,11-triyne: Another compound with a tricyclic structure, but with different functional groups and reactivity.
8-amino-4-(6-fluoro-3-quinolinyl)-13-(4-piperidinyl)-2,6,7,13-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraen-12-one: A similar heptazatricyclo compound with different substituents and applications.
Uniqueness
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties
Biological Activity
Methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, including antimicrobial and anti-inflammatory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that contributes to its biological activity. The molecular formula is C25H24O5 and it features multiple functional groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural class. For instance:
- Testing Methodology : Compounds were tested against various Gram-positive and Gram-negative bacteria using a microdilution method.
- Results : The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL for the most active compounds.
Table 1: Antimicrobial Activity of Related Compounds
Compound ID | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | En. Cloacae | 0.004 | 0.008 |
Compound 11 | S. aureus | 0.008 | 0.020 |
Compound 12 | E. coli | 0.015 | 0.030 |
Compound 2 | B. cereus | 0.015 | 0.030 |
The data indicate that compounds with similar structural features to methyl 4-[10-(4-methylphenyl)-13-oxo...] exhibit potent antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin .
Anti-inflammatory Activity
In addition to antimicrobial properties, methyl 4-[10-(4-methylphenyl)-13-oxo...] has been investigated for its anti-inflammatory effects:
- Mechanism of Action : It was observed to suppress the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharide (LPS).
- Cytokine Levels : The compound significantly reduced levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 2: Anti-inflammatory Effects
Treatment | NO Production (µM) | PGE2 Production (µM) | TNF-α (pg/mL) |
---|---|---|---|
Control | High | High | High |
Methyl Compound | Low | Low | Low |
These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study evaluated the effectiveness of methyl derivatives against multi-drug resistant bacterial strains in clinical settings, demonstrating significant reductions in bacterial load in infected tissues. -
Case Study on Inflammatory Response :
In a murine model of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers compared to untreated controls.
Properties
Molecular Formula |
C21H17N7O3 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-8-yl]benzoate |
InChI |
InChI=1S/C21H17N7O3/c1-11-3-5-12(6-4-11)16-15-17(19(29)24-23-16)22-21-25-26-27-28(21)18(15)13-7-9-14(10-8-13)20(30)31-2/h3-10,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
XVRFRDTVJHXIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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